molecular formula C21H29N2O2P B12601792 N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide CAS No. 878551-55-4

N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide

Cat. No.: B12601792
CAS No.: 878551-55-4
M. Wt: 372.4 g/mol
InChI Key: PFBCBQVJEAEOFP-UHFFFAOYSA-N
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Description

N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of amides It features a phosphinic amide group bonded to an octylcarbamoyl chain and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with octylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phosphorus center, displacing the chloride ion. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the octylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic amides depending on the nucleophile used.

Scientific Research Applications

N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, modulating their activity and function. The phosphinic amide group can act as a mimic of phosphate groups, allowing it to interfere with phosphorylation-dependent processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylphosphinic amide
  • N-Benzylphosphinic amide
  • N-Methylphosphinic amide

Uniqueness

N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for specific applications where hydrophobic interactions are crucial.

Properties

CAS No.

878551-55-4

Molecular Formula

C21H29N2O2P

Molecular Weight

372.4 g/mol

IUPAC Name

1-diphenylphosphoryl-3-octylurea

InChI

InChI=1S/C21H29N2O2P/c1-2-3-4-5-6-13-18-22-21(24)23-26(25,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3,(H2,22,23,24,25)

InChI Key

PFBCBQVJEAEOFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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